molecular formula C24H20N2O5 B2720152 3-(2-(3-methoxyphenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887889-43-2

3-(2-(3-methoxyphenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2720152
CAS No.: 887889-43-2
M. Wt: 416.433
InChI Key: UWHXDKDAQQJVAM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzofuran core, which is a type of aromatic compound . It also seems to have methoxyphenoxy and acetamido functional groups attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods including functionalizing deboronation of alkyl boronic esters .

Scientific Research Applications

Synthesis and Characterization

  • This compound is synthesized through various chemical reactions and characterized using spectroscopic methods. Talupur et al. (2021) synthesized similar compounds by condensing different intermediates, characterized by IR, NMR, Mass, and elemental analysis, and subjected them to biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Evaluation

  • The antimicrobial properties of similar compounds have been evaluated. For example, a study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and related compounds, assessing their analgesic and anti-inflammatory activities as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity Studies

  • Some related compounds have been investigated for their cytotoxic activity against cancer cells. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Inhibition of Acetylcholinesterase

  • Ismail et al. (2012) synthesized thiophene derivatives, including compounds with structures similar to 3-(2-(3-methoxyphenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide, and evaluated them as acetylcholinesterase inhibitors, finding some more potent than reference drugs (Ismail, Kamel, Mohamed, Faggal, & Galal, 2012).

Antioxidant Potential

Properties

IUPAC Name

3-[[2-(3-methoxyphenoxy)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-29-17-10-7-11-18(14-17)30-15-21(27)26-22-19-12-5-6-13-20(19)31-23(22)24(28)25-16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHXDKDAQQJVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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